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5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a bicyclic compound characterized by its unique pyrrolo-pyridine structure. This compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom, which enhances its stability and solubility. The molecular formula is C13H18N2O2, with a molecular weight of approximately 266.30 g/mol. It is primarily utilized in organic synthesis and medicinal chemistry due to its structural properties that allow for various chemical modifications and applications .
The chemical reactivity of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can be attributed to its functional groups:
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
The synthesis of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves several key steps:
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several applications:
Interaction studies involving 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid focus on its binding affinity with biological targets. Preliminary studies suggest interactions with enzymes and receptors involved in various biological pathways. These interactions may lead to insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | Lacks Boc group | More reactive due to unprotected amine |
| 5-Boc-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-3-carboxylic acid | Pyrazolo ring system | Different pharmacological profile |
| 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine | Similar bicyclic structure | Lacks carboxylic acid functionality |
The uniqueness of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid lies in its specific combination of structural features and protective groups that enhance its stability and reactivity compared to these similar compounds .